Sodium pyrophosphate

Food Science Meat Processing Phosphate Functionality

Sodium pyrophosphate (TSPP, CAS 1004291-85-3) delivers pH 10.2 alkaline buffering and moderate chelation critical to meat, seafood, and poultry processing. Unlike SHMP or STPP, TSPP uniquely maximizes water retention, reduces cooking loss, and improves texture. It also stabilizes fluoride in toothpaste, reduces viscosity in ceramic slips, and disperses bentonite slurries. Substituting generic phosphates risks process failure and E450/E451 non-compliance. Choose TSPP for proven alkaline performance and controlled sequestration.

Molecular Formula Na4P2O7
Na4O7P2
Molecular Weight 265.90 g/mol
CAS No. 1004291-85-3
Cat. No. B6590266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium pyrophosphate
CAS1004291-85-3
Molecular FormulaNa4P2O7
Na4O7P2
Molecular Weight265.90 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/4Na.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4
InChIKeyFQENQNTWSFEDLI-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes250 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7 % at 77 °F (NIOSH, 2024)
Soluble in water. Insoluble in ethanol
COLORLESS, MONOCLINIC CRYSTALS;  INSOL IN AMMONIA /DECAHYDRATE/
INSOL IN ALCOHOL /DECAHYDRATE/
SOLUBILITY IN WATER: 3.16 G/100 ML @ 0 °C;  6.23 G/100 ML @ 20 °C;  8.14 G/100 ML @ 25 °C;  21.83 G/100 ML @ 60 °C;  30.04 G/100 ML @ 80 °C /DECAHYDRATE/
IN WATER: 2.61 G/100 ML @ 0 °C;  6.7 G/100 ML @ 25 °C;  42.2 G/100 ML @ 100 °C
(77 °F): 7%

Sodium Pyrophosphate (CAS 1004291-85-3) Procurement: Technical Specifications and Chemical Identity for Industrial Sourcing


Sodium pyrophosphate (CAS 1004291-85-3), commonly known as tetrasodium pyrophosphate (TSPP), is an anhydrous inorganic salt with the formula Na₄P₂O₇ [1]. It appears as a white, water-soluble solid and is used extensively as a buffering agent, chelator, emulsifier, and dispersant across food processing, detergent, ceramics, and water treatment industries [2]. Its functional performance is distinct from other phosphates due to its specific molecular structure and the resulting alkalinity and ionic behavior in solution.

Sodium Pyrophosphate (CAS 1004291-85-3) vs. Generic Substitutes: Why Technical Performance Metrics Prohibit Simple Swaps


Substituting TSPP with a generic phosphate such as sodium tripolyphosphate (STPP) or sodium hexametaphosphate (SHMP) based solely on their shared phosphate classification is a common procurement error that leads to process failure. These compounds exhibit vastly different sequestration capacities, pH profiles, and functional mechanisms. For instance, SHMP offers nearly 3.5 times the calcium binding capacity of TSPP, making it a poor choice in applications where controlled, moderate chelation is needed [1]. Conversely, TSPP's strong alkalinity (pH ~10.2 for a 1% solution) is essential for protein solubilization and buffering in food systems where a near-neutral pH (like that of SHMP) would be ineffective [2]. A simple substitution can compromise product texture, stability, and regulatory compliance, particularly in E450/E451 food additive applications [3].

Sodium Pyrophosphate (CAS 1004291-85-3) Differential Evidence: Quantified Performance Benchmarks Against STPP, SHMP, SAPP, and TKPP


Superior Water Binding in Processed Meats: TSPP vs. SHMP and STPP

In a study on beef biceps femoris muscles, TSPP demonstrated a significantly greater ability to bind additional water compared to untreated controls, a performance not matched by sodium hexametaphosphate (SHMP) or sodium tripolyphosphate (STPP) [1]. While all three phosphates reduced free water, only TSPP showed a statistically significant (P < 0.05) increase in bound additional water. Furthermore, both TSPP and STPP significantly reduced cooking losses compared to the control, whereas SHMP did not differ from the control (P > 0.05) [1].

Food Science Meat Processing Phosphate Functionality

Distinct Calcium Chelation Performance: TSPP vs. STPP in Toothpaste Formulations

A comparative study on calcium chelation under simulated toothpaste conditions revealed that while both tetrasodium pyrophosphate (TSPP) and sodium tripolyphosphate (STPP) exhibited the highest fluoride retention rates among chelating agents tested, they operate via two different calcium-chelation mechanisms and laws [1]. This indicates that despite similar efficacy in binding calcium to prevent fluoride precipitation, the underlying chemical interaction differs, which can influence long-term stability and compatibility with other formula components.

Oral Care Chelation Chemistry Fluoride Stability

Inhibition Ability in Mineral Flotation: TSPP vs. STPP and SHMP

In the flotation separation of calcium-bearing minerals, the inhibition ability of three inorganic phosphates was quantitatively ranked. The order of inhibition was determined to be sodium hexametaphosphate (SHMP) > sodium tripolyphosphate (STPP) > tetrasodium pyrophosphate (TSPP) [1]. This hierarchy was established through hydrophile-lipophile balance (HLB) calculations, group electronegativity calculations, and micro-flotation tests, and was found to increase with the number of phosphate groups [1]. TSPP, with its two phosphate groups, is a significantly weaker inhibitor than SHMP, a polyphosphate.

Mineral Processing Flotation Inhibitors

pH and Buffering Capacity: TSPP vs. SAPP and Disodium Pyrophosphate

Tetrasodium pyrophosphate (TSPP) provides a distinct alkaline buffering range with a pH of approximately 10-10.2 for a 1% solution [1]. This contrasts sharply with sodium acid pyrophosphate (SAPP), which has a pH of 3.5-4.5, and disodium pyrophosphate, which has a pH of 4-4.5 . This fundamental difference in pH dictates that TSPP is suitable for applications requiring an alkaline environment for protein solubilization and texture modification, while SAPP and disodium pyrophosphate are chosen for acidic leavening or acidulant roles.

Food Additives pH Control Buffering

Comparative Solubility and Temperature Dependence: TSPP vs. TKPP

A comparative analysis of the K₄P₂O₇-Na₄P₂O₇-H₂O system reveals that tetrapotassium pyrophosphate (TKPP) is highly soluble in water with minimal temperature dependence, while tetrasodium pyrophosphate (TSPP) is significantly less soluble and exhibits a marked temperature dependence [1]. At 25°C, TSPP has a solubility of approximately 6.7 g/100 mL, whereas TKPP's solubility is substantially higher and remains relatively constant across a range of temperatures [2].

Solubility Detergent Formulation Water Treatment

Chelation Value for Hard Water Treatment: TSPP vs. SHMP and STPP

A technical comparison of phosphate chelators provides a quantified measure of their ability to bind calcium carbonate. Sodium hexametaphosphate (SHMP) has a chelation value of 358 mg CaCO₃/g, which is 3.5 times greater than that of tetrasodium pyrophosphate (TSPP) at 102 mg CaCO₃/g. Sodium tripolyphosphate (STPP) falls between them at 158 mg CaCO₃/g [1].

Water Treatment Sequestration Detergent Builder

Sodium Pyrophosphate (CAS 1004291-85-3) Application Scenarios: When to Procure Based on Verified Performance Advantages


Processed Meat and Poultry Enhancement for Maximum Yield and Reduced Cooking Loss

For meat processors seeking to maximize water retention and improve cook yields in beef, poultry, or seafood, TSPP is a superior choice over sodium hexametaphosphate (SHMP) [1]. Data show that TSPP significantly improves bound water and reduces cooking loss, where SHMP fails to perform [1]. This directly translates to higher product weight, improved juiciness, and better palatability. While sodium tripolyphosphate (STPP) is also effective for reducing cooking loss, TSPP uniquely outperforms both STPP and SHMP in binding additional water [1].

Alkaline Buffering and Emulsification in Food, Detergents, and Industrial Cleaners

Formulators requiring a strong alkaline buffer with a pH of ~10.2 should specify TSPP over sodium acid pyrophosphate (SAPP) or disodium pyrophosphate, which are acidic [2]. This alkaline environment is essential for protein solubilization in processed foods, stabilizing hydrogen peroxide bleach in detergents, and enhancing cleaning power in heavy-duty industrial cleaners. Substituting a generic phosphate without this high pH would compromise the intended chemical function [3].

Controlled Dispersing and Deflocculating in Ceramics and Mineral Slurries

In the preparation of ceramic slips, mineral slurries, and soil-bentonite backfills, TSPP is an effective dispersant that reduces viscosity and prevents particle agglomeration [4]. It is a key alternative to sodium hexametaphosphate (SHMP) where moderate dispersing action is sufficient and the high cost or extreme power of SHMP is not required. Research shows TSPP can reduce the viscosity of bentonite suspensions, making it suitable for drilling muds and construction applications where flowability is critical [4].

Calcium Chelation for Fluoride Stabilization in Oral Care Products

Toothpaste manufacturers seeking to stabilize fluoride and prevent its precipitation by free calcium ions can leverage TSPP as a top-tier chelating agent [5]. While both TSPP and STPP are highly effective at this task, they function via different binding mechanisms [5]. This distinction is critical for formulators who must ensure long-term product stability and compatibility with other ingredients, making a simple substitution between TSPP and STPP a potential risk to product quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium pyrophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.